molecular formula C7H10O3S B6234650 methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate CAS No. 2090370-12-8

methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B6234650
CAS No.: 2090370-12-8
M. Wt: 174.2
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Description

Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylate group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methyl thiolate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the thiolate attacks the carbonyl carbon of cyclobutanone, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the carbonyl and ester groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(methylsulfonyl)-3-oxocyclobutane-1-carboxylate
  • Methyl 1-(methylsulfinyl)-3-oxocyclobutane-1-carboxylate
  • Methyl 1-(methylthio)-3-oxocyclobutane-1-carboxylate

Uniqueness

Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased nucleophilicity and the ability to undergo specific oxidation reactions. This makes it a valuable compound for synthetic applications and research.

Properties

CAS No.

2090370-12-8

Molecular Formula

C7H10O3S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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